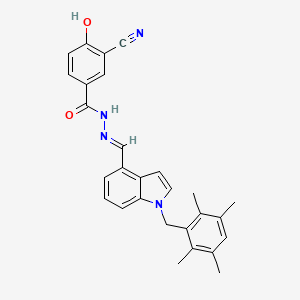
GCGR antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GCGR antagonist 2 is a compound that targets the glucagon receptor (GCGR), which plays a crucial role in glucose homeostasis. By inhibiting the action of glucagon, this compound helps in controlling blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GCGR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
GCGR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
GCGR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucagon receptor signaling pathways and their modulation.
Biology: Helps in understanding the role of glucagon in glucose metabolism and its impact on cellular processes.
Medicine: Potential therapeutic agent for managing type 2 diabetes by controlling blood glucose levels.
Industry: Used in the development of new drugs targeting metabolic disorders
Mechanism of Action
GCGR antagonist 2 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This leads to a decrease in hepatic glucose production and an overall improvement in glycemic control. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as cAMP and protein kinase A .
Comparison with Similar Compounds
Similar Compounds
MK-0893: Another GCGR antagonist with similar glucose-lowering effects.
LY2409021: A potent GCGR antagonist used in clinical trials for type 2 diabetes.
Uniqueness
GCGR antagonist 2 is unique in its specific binding affinity and potency, which may offer advantages in terms of efficacy and safety profile compared to other similar compounds .
Properties
Molecular Formula |
C28H26N4O2 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+ |
InChI Key |
HNTXQDRFWJBZGO-FJEPWZHXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


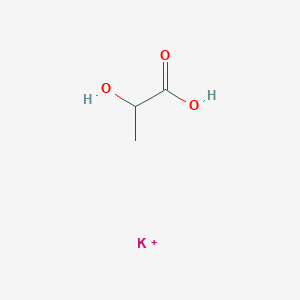

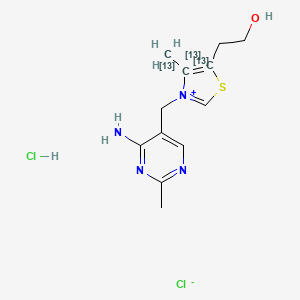
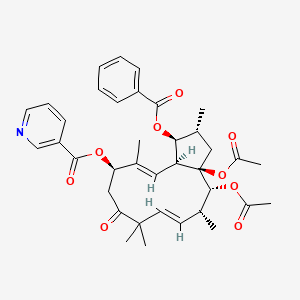


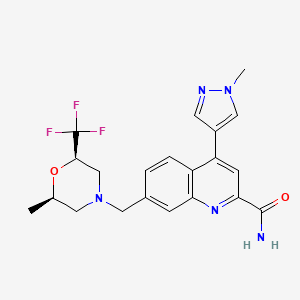




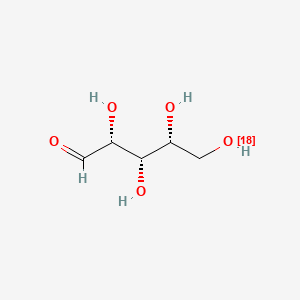
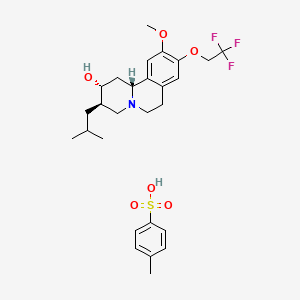
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
